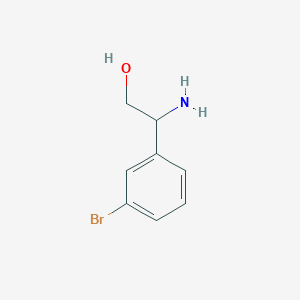

2-Amino-2-(3-bromophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRKZFQSCBVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Amino-2-(3-bromophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism for 2-Amino-2-(3-bromophenyl)ethanol, a valuable intermediate in pharmaceutical research, particularly for compounds targeting central nervous system disorders.[1] The synthesis is presented as a multi-step process commencing from the readily available starting material, 3'-bromoacetophenone. This guide provides detailed experimental protocols for each key transformation, supported by quantitative data and spectroscopic analysis of the intermediates and the final product.

Synthesis Pathway Overview

The primary synthetic route described herein involves a three-step sequence starting from 3'-bromoacetophenone:

-

α-Bromination: The synthesis initiates with the selective bromination of the methyl group of 3'-bromoacetophenone to yield 2-bromo-1-(3-bromophenyl)ethanone.

-

Amination: The resulting α-bromoketone is then converted to the corresponding α-aminoketone hydrochloride, 2-amino-1-(3-bromophenyl)ethanone hydrochloride, through a Delépine reaction followed by acid hydrolysis.

-

Reduction: Finally, the carbonyl group of the α-aminoketone is selectively reduced using sodium borohydride to afford the target molecule, this compound.

An alternative final step, the reduction of an azide precursor, is also presented.

Caption: Overall synthesis pathway for this compound.

Data Presentation

The following tables summarize the key quantitative and spectroscopic data for the starting material, intermediates, and the final product.

Table 1: Physicochemical and Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |

| 3'-Bromoacetophenone | C₈H₇BrO | 199.05 | - | 7-8 | - |

| 2-Bromo-1-(3-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | - | 49-50 | 87-91 |

| 2-Amino-1-(3-bromophenyl)ethanone HCl | C₈H₉BrClNO | 250.52 | - | - | - |

| This compound | C₈H₁₀BrNO | 216.08 | Yellow oil | - | 85 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) |

| 2-Bromo-1-(3-bromophenyl)ethanone | 8.12 (t, J = 1.83 Hz, 1H), 7.92-7.89 (m, 1H), 7.75-7.72 (m, 1H), 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H) (CDCl₃)[2] | 190.29, 132.52, 132.10, 130.31, 129.18, 30.40 (CDCl₃)[2] |

| 2-Amino-1-(3-bromophenyl)ethanone | (As Hydrochloride) 8.21 (s, 1H), 8.01 (d, J = 7.8 Hz, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.49 (t, J = 7.9 Hz, 1H), 4.65 (s, 2H) (DMSO-d6) | - |

| This compound | 7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H) (CDCl₃)[3] | - |

Note: Spectroscopic data for some intermediates may be for the free base or salt form, as indicated. Data for 2-Amino-1-(3-bromophenyl)ethanone HCl is predicted based on similar structures and may vary.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

This procedure details the α-bromination of 3'-bromoacetophenone.

Method 1: Using Bromine

To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at 0–5°C.[4] The reaction mixture is stirred at room temperature for 2 hours, then poured into ice-cold water, and the layers are separated.[4] The organic layer is washed with water, 10% aqueous sodium bicarbonate solution, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure.[4] The crude product is purified by column chromatography.[4]

Method 2: Using Copper(II) Bromide

Copper(II) bromide (955 mg, 4.18 mmol) and ethyl acetate (10 mL) are added to a two-necked round-bottomed flask under an inert atmosphere. The suspension is stirred for 20 minutes. Subsequently, a solution of 4'-bromo-3'-chloroacetophenone (500 mg, 2.14 mmol) in ethyl acetate (10 mL) is added, and the reaction is heated at 80°C for 1 hour. Additional copper(II) bromide (460 mg, 2.06 mmol) is added, and stirring is continued overnight at 80°C. Upon completion, the suspension is cooled, filtered, and the filtrate is washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated. Purification by silica gel column chromatography yields the product.

Caption: Experimental workflow for the α-bromination of 3'-bromoacetophenone.

Step 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride (Delépine Reaction)

This procedure utilizes a Delépine reaction for the amination of the α-bromoketone.

A solution of 2-bromo-1-(3-bromophenyl)ethanone (1.00 mole) in chloroform is heated to reflux, and a solution of hexamethylenetetramine (1.10 moles) in chloroform is added dropwise over 1 hour.[5] The resulting precipitate, the hexaminium salt, is collected by filtration after cooling.[5]

The crude hexaminium salt (0.60 mole) is then dissolved in a warm solution of ethanol, water, and concentrated hydrochloric acid.[5] After standing for 24 hours, the precipitated ammonium chloride is removed by filtration. The filtrate is concentrated, and the residue is dissolved in water, cooled, and made strongly alkaline with sodium hydroxide solution. The product is extracted with ether, and the combined organic extracts are dried and concentrated to give the free amine, which can then be converted to the hydrochloride salt.[5]

Step 3: Synthesis of this compound

This final step involves the reduction of the α-aminoketone to the desired amino alcohol.

To a solution of 2-amino-1-(3-bromophenyl)ethanone hydrochloride in methanol, sodium borohydride is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Water is then added to quench the reaction, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Caption: Experimental workflow for the reduction of 2-amino-1-(3-bromophenyl)ethanone.

Alternative Final Step: Reduction of 2-Azido-1-(3-bromophenyl)ethanol

To a solution of 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38g, 13.8mmol) in THF (40mL), water (2.48ml, 138mmol) and triphenylphosphine (7.26g, 27.7mmol) are added.[3] The mixture is stirred for 2 hours at 50°C.[3] After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with 1M HCl. The combined aqueous washes are neutralized with 1N sodium hydroxide and extracted with ethyl acetate. The final organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the product as a yellow oil (2.53g, 85% yield).[3]

Stereoselective Synthesis Considerations

For applications in drug development, the stereochemistry of this compound is critical. The reduction of the prochiral ketone in 2-amino-1-(3-bromophenyl)ethanone using sodium borohydride will result in a racemic mixture of the (R)- and (S)-enantiomers. To obtain an enantiomerically pure product, several strategies can be employed:

-

Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from boranes (e.g., (-)-DIP-Chloride), can induce stereoselectivity in the ketone reduction.

-

Enzymatic Reduction: Biocatalytic reduction using specific ketoreductase enzymes can provide high enantioselectivity.

-

Chiral Resolution: The racemic mixture can be resolved into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral acid followed by fractional crystallization.

Further research and development would be required to optimize a stereoselective route for this specific molecule.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-bromophenyl)ethanol is a halogenated phenylethanolamine derivative. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to endogenous neurotransmitters, suggesting potential applications in the development of therapeutics for central nervous system (CNS) disorders.[1][2] The presence of a bromine atom on the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the available chemical and physical properties of this compound, along with data for structurally related compounds to facilitate further research and development.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in the literature. Therefore, data for the parent compound, its isomers, and related structures are provided for comparative purposes.

Table 1: Core Chemical Properties of this compound and Related Compounds

| Property | This compound | (R)-2-Amino-2-(3-bromophenyl)ethanol | 2-amino-1-(3-bromophenyl)ethan-1-ol (Isomer) | Phenylethanolamine (Parent Compound) |

| CAS Number | 188586-75-6[1][3] | 209963-04-2[4] | 41147-81-3[5] | 7568-93-6[6] |

| Molecular Formula | C₈H₁₀BrNO[1][3] | C₈H₁₀BrNO[4] | C₈H₁₀BrNO[5] | C₈H₁₁NO[6] |

| Molecular Weight | 216.08 g/mol [1][2] | 216.07 g/mol [4] | 216.08 g/mol [5] | 137.18 g/mol [6] |

| Physical Form | Not Specified | Not Specified | Yellow Oil[5] | Pale Yellow Solid[6] |

| Purity | 98% (typical)[1] | ≥95%[4] | Not Specified | Not Specified |

| Storage | Room temperature, away from light, under inert gas[1] | Not Specified | Not Specified | Not Specified |

Table 2: Physicochemical Data of this compound and Related Compounds

| Property | This compound (Computed) | 2-(3-bromophenyl)ethanol | 2-amino-2-(4-bromophenyl)ethanol | Phenylethanolamine |

| Melting Point (°C) | Not Available | Not Available | 89-91[7] | 56-57[6] |

| Boiling Point (°C) | Not Available | 274.6 ± 15.0 at 760 mmHg | Not Available | 157-160 at 17 mmHg[6] |

| pKa | Not Available | Not Available | Not Available | 8.90 (hydrochloride salt)[6] |

| Solubility | Not Available | Not Available | Soluble in ethanol, ether, and chloroform[7] | Soluble in water[6] |

| LogP (Computed) | 1.3 | 2.2 | Not Available | Not Available |

| Topological Polar Surface Area (TPSA) (Computed) | 46.25 Ų | 20.2 Ų | 46.25 Ų | 46.25 Ų |

| Hydrogen Bond Donor Count (Computed) | 2 | 1 | 2 | 2 |

| Hydrogen Bond Acceptor Count (Computed) | 2 | 1 | 2 | 2 |

| Rotatable Bond Count (Computed) | 2 | 2 | 2 | 2 |

Note: Computed values are estimates and should be confirmed by experimental data.

Experimental Protocols

Synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol (Isomer) [5]

This synthesis involves a Staudinger reaction to reduce an azide to a primary amine.

Materials:

-

2-Azido-1-(3-bromo-phenyl)-ethanol

-

Tetrahydrofuran (THF)

-

Water

-

Triphenylphosphine (PPh₃)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38 g, 13.8 mmol) in THF (40 mL).

-

Add water (2.48 mL, 138 mmol) and triphenylphosphine (7.26 g, 27.7 mmol) to the solution.

-

Stir the mixture for 2 hours at 50°C.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layers twice with 1M HCl.

-

Combine the aqueous washes and neutralize with 1N NaOH.

-

Extract the neutralized aqueous mixture with ethyl acetate.

-

Wash the organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a yellow oil.

Spectroscopic Data for 2-amino-1-(3-bromophenyl)ethan-1-ol: [5]

-

¹H NMR (300 MHz, CDCl₃): δ 7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H).

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is lacking, its structural similarity to phenylethanolamine suggests it may interact with biological systems that respond to catecholamines. Phenylethanolamines are known to have cardiovascular activity and can act as agonists at trace amine-associated receptors (TAARs).[6] The core structure is a key pharmacophore for adrenergic and dopaminergic receptor ligands.

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme that catalyzes the conversion of norepinephrine to epinephrine.[8] Inhibitors of PNMT are of interest for studying the roles of these neurotransmitters in various physiological and pathological processes, including cardiovascular regulation and neurodegenerative diseases.[8][9] The general structure of this compound makes it a candidate for investigation as a potential modulator of such pathways.

Visualizations

Caption: Synthesis workflow for a structural isomer.

Caption: Potential pharmacological context.

Conclusion

This compound is a promising, yet under-characterized, chemical entity. The available data, primarily from commercial suppliers and extrapolated from related compounds, suggests its potential as a building block in the synthesis of novel CNS-active agents. Further experimental investigation is required to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its pharmacological profile. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. 2-amino-2-(3-bromophenyl)ethan-1-ol - C8H10BrNO | CSSB00000690669 [chem-space.com]

- 2. This compound [myskinrecipes.com]

- 3. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% | CAS: 2829292-62-6 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 6. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-Amino-2-(3-bromophenyl)ethanol

Disclaimer: Publicly available, comprehensive spectral data for "2-Amino-2-(3-bromophenyl)ethanol" is limited. This guide provides a representative analysis using data for the closely related compound, 2-(4-bromophenyl)ethanol , to illustrate the principles and expected spectral features. The methodologies and interpretation workflows are directly applicable to the target compound.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a representative aminophenylethanol derivative.

Representative Spectral Data Presentation

The following tables summarize the quantitative spectral data obtained for the analogue compound, 2-(4-bromophenyl)ethanol.

Table 1: ¹H NMR Spectral Data for 2-(4-bromophenyl)ethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 | Doublet | 2H | Ar-H |

| 7.06 | Doublet | 2H | Ar-H |

| 3.74 | Triplet | 2H | -CH₂-OH |

| 2.75 | Triplet | 2H | Ar-CH₂- |

| 2.36 | Singlet | 1H | -OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data for 2-(4-bromophenyl)ethanol

| Chemical Shift (δ) ppm | Assignment |

| 138.0 (approx.) | Ar-C (quaternary) |

| 131.5 (approx.) | Ar-CH |

| 130.5 (approx.) | Ar-CH |

| 120.0 (approx.) | Ar-C-Br |

| 62.5 (approx.) | -CH₂-OH |

| 38.0 (approx.) | Ar-CH₂- |

Solvent: CDCl₃

Table 3: IR Spectral Data for 2-(4-bromophenyl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3400 | Broad, Strong | O-H stretch (alcohol) |

| 3025 | Medium | C-H stretch (aromatic) |

| 2940 | Medium | C-H stretch (aliphatic) |

| 1488 | Strong | C=C stretch (aromatic ring) |

| 1070 | Strong | C-O stretch (primary alcohol) |

| 1010 | Strong | C-Br stretch |

| 820 | Strong | C-H bend (para-substituted ring) |

Sample Preparation: Neat or KBr pellet

Table 4: Mass Spectrometry (Electron Ionization) Data for 2-(4-bromophenyl)ethanol

| m/z Ratio | Relative Intensity (%) | Assignment |

| 200/202 | Moderate | [M]⁺ (Molecular ion peak with Br isotopes) |

| 170/172 | High | [M - CH₂O]⁺ |

| 120 | Moderate | [C₈H₉O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 20-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: The solution is filtered through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Referencing: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled pulse sequence is used. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

-

Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Solid Sample Analysis (KBr Pellet Method):

-

Sample Grinding: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet die, and pressure is applied using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded.

-

Sample Spectrum: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Presentation: The spectrum is usually presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Direct Infusion Electrospray Ionization (ESI) MS:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

Infusion: The sample solution is loaded into a syringe and infused directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: The sample is ionized using electrospray ionization in positive or negative ion mode.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), and a full scan mass spectrum is acquired over a relevant m/z range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Caption: Relationship between Spectroscopic Techniques and Structural Information.

"2-Amino-2-(3-bromophenyl)ethanol" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-bromophenyl)ethanol is a key chiral building block in medicinal chemistry and drug discovery. Its structural similarity to neurotransmitters makes it a valuable intermediate in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. This data is essential for its use in chemical synthesis and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| CAS Number | 188586-75-6 |

| Appearance | White to off-white solid |

| Storage | Room temperature, away from light, under inert gas |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often involving the reduction of a corresponding carbonyl or azido precursor. Below is a representative experimental protocol for its synthesis.

Protocol: Synthesis of this compound via Reduction of an α-Azido Alcohol

This protocol outlines a two-step synthesis starting from 3'-bromoacetophenone. The first step involves the formation of an α-azido ketone, followed by reduction to the corresponding azido alcohol, and finally, reduction of the azide to the primary amine.

Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol or a mixture of acetic acid and sodium acetate.

-

Azide Introduction: Add sodium azide (NaN₃, 1.5 to 2 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-1-(3-bromophenyl)ethanone.

Step 2: Reduction to 2-Azido-1-(3-bromophenyl)ethanol

-

Reduction: Dissolve the crude 2-azido-1-(3-bromophenyl)ethanone in a suitable solvent like methanol or ethanol. Cool the solution to 0°C in an ice bath.

-

Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 to 2 equivalents) portion-wise to the solution.

-

Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 2-azido-1-(3-bromophenyl)ethanol.

Step 3: Reduction to this compound

-

Hydrogenation: Dissolve the 2-azido-1-(3-bromophenyl)ethanol in a solvent such as methanol or ethanol.

-

Catalyst: Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

-

Filtration and Purification: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of compounds targeting central nervous system (CNS) disorders. Its structural features allow for its incorporation into molecules designed to interact with various receptors and transporters in the brain.

Role as a Precursor for Norepinephrine Reuptake Inhibitors (NRIs)

One of the significant applications of this compound is in the development of selective norepinephrine reuptake inhibitors (NRIs). NRIs are a class of antidepressant medications that function by increasing the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. The general workflow for utilizing this compound in the synthesis of a potential NRI is depicted below.

This workflow illustrates a common synthetic strategy where the amino and hydroxyl groups of this compound are sequentially functionalized to build the final, more complex drug candidate. The bromophenyl moiety can also be further modified, for example, through cross-coupling reactions, to introduce additional diversity and modulate the pharmacological properties of the final compound.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of central nervous system disorders. The synthetic protocols and application workflows presented in this guide offer a starting point for researchers and scientists engaged in the design and development of new therapeutics.

Technical Guide: 2-Amino-2-(3-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-bromophenyl)ethanol is a chiral amino alcohol derivative. Its structural similarity to known neurotransmitters suggests its potential as a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the available chemical data, potential synthetic routes, and biological context for this compound and its related compounds.

Chemical Identification and Properties

Several forms of this compound are commercially available, including the racemic mixture and its enantiomers. It is crucial to distinguish between these forms, as stereochemistry often plays a critical role in pharmacological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | 188586-75-6 | C₈H₁₀BrNO | 216.08 | Racemic Mixture |

| (R)-2-Amino-2-(3-bromophenyl)ethanol | 209963-04-2 | C₈H₁₀BrNO | 216.07 | (R)-Enantiomer |

| (R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride | 2829292-62-6 | C₈H₁₁BrClNO | 252.54 | Hydrochloride salt of (R)-enantiomer |

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. Note: This is a generalized procedure and would require optimization for this specific target molecule.

DOT Script for a Potential Synthetic Workflow

Caption: A potential synthetic pathway to this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

This step is analogous to the synthesis of other 2-azido acetophenones.

-

Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) in a suitable solvent such as acetone.

-

Add sodium azide (NaN₃, approximately 2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 2-Azido-1-(3-bromophenyl)ethanol

This step involves the reduction of the ketone to an alcohol.

-

Dissolve the 2-azido-1-(3-bromophenyl)ethanone (1 equivalent) in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Stir the reaction until completion (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the reduction of the azide to the primary amine.

-

Dissolve the 2-azido-1-(3-bromophenyl)ethanol in a suitable solvent like methanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction until the azide starting material is fully consumed.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate to obtain the final product.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR spectra:

-

¹H NMR: Aromatic protons in the range of 7.0-7.6 ppm, a multiplet for the benzylic proton (CH-OH), a multiplet for the methylene protons adjacent to the hydroxyl group (CH₂-OH), and signals for the amine and hydroxyl protons which may be broad and their chemical shifts dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons with signals influenced by the bromine substituent, a signal for the carbon bearing the hydroxyl group (CH-OH), and a signal for the carbon adjacent to the nitrogen (CH-NH₂).

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. Its utility is primarily described as a building block for more complex molecules intended for pharmaceutical research, particularly in the area of CNS disorders.[1] The rationale for its use in this area likely stems from its structural resemblance to endogenous signaling molecules like norepinephrine and other phenylethanolamine-based compounds that have known neurological effects.

DOT Script for a Logical Relationship in Drug Discovery

Caption: Role of the title compound as a scaffold in drug discovery.

Conclusion

This compound is a valuable chiral building block for the synthesis of potentially bioactive molecules. While detailed experimental and biological data for the compound itself are scarce, its structural features make it an attractive starting point for the development of novel CNS-acting agents. Further research is warranted to fully elucidate its synthetic accessibility and to explore the pharmacological profiles of its derivatives.

References

The Biological Landscape of 2-Amino-2-(3-bromophenyl)ethanol Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Potential Adrenergic and Anticancer Activities

This technical guide provides a comprehensive overview of the potential biological activities of "2-Amino-2-(3-bromophenyl)ethanol" and its derivatives. While direct experimental data for this specific scaffold is limited in the current body of scientific literature, this document extrapolates potential activities and signaling pathway involvement based on extensive structure-activity relationship (SAR) studies of analogous phenylethanolamine and aminothiazole compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this chemical class.

Introduction: The Therapeutic Potential of the Phenylethanolamine Scaffold

The 2-amino-2-phenylethanol core structure is a well-established pharmacophore found in numerous biologically active compounds. Its derivatives have been extensively explored for their interactions with various physiological targets, most notably the adrenergic receptor system. The introduction of a bromine atom at the meta-position of the phenyl ring, as seen in "this compound," is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability. This guide will delve into the anticipated biological activities of derivatives based on this halogenated scaffold.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally related compounds, derivatives of "this compound" are primarily anticipated to exhibit activity as adrenergic receptor modulators . Additionally, the presence of the amino and bromo-phenyl moieties suggests a potential for anticancer activity , a characteristic observed in some aminothiazole and other heterocyclic derivatives.

Adrenergic Receptor Modulation

The phenylethanolamine skeleton is the cornerstone of many adrenergic agonists. The substitution pattern on both the phenyl ring and the amino group dictates the affinity and selectivity for α- and β-adrenergic receptor subtypes.

Signaling Pathway:

Activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Figure 1: β-Adrenergic Receptor Signaling Pathway.

Potential Anticancer Activity

While less predicted than adrenergic activity, the structural motifs present in "this compound" derivatives bear resemblance to compounds with reported cytotoxic effects against various cancer cell lines. The presence of a halogenated aromatic ring and an amino group are features found in some classes of kinase inhibitors and other anticancer agents.

Potential Signaling Pathway Involvement:

The antiproliferative activity could be mediated through the inhibition of key signaling molecules involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the RAF/MEK/ERK pathway.

Figure 2: Potential Anticancer Signaling Pathways.

Quantitative Data Summary

Table 1: Adrenergic Receptor Binding Affinities (Ki values)

| Compound ID | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) |

| Derivative 1 | Data not available | Data not available | Data not available | Data not available |

| Derivative 2 | Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... |

Table 2: Functional Activity at Adrenergic Receptors (EC50 values)

| Compound ID | β1-Adrenergic Receptor (EC50, nM) | β2-Adrenergic Receptor (EC50, nM) | α1-Adrenergic Receptor (EC50, nM) | α2-Adrenergic Receptor (EC50, nM) |

| Derivative 1 | Data not available | Data not available | Data not available | Data not available |

| Derivative 2 | Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... |

Table 3: In Vitro Cytotoxicity (IC50 values)

| Compound ID | MCF-7 (Breast Cancer) (IC50, µM) | A549 (Lung Cancer) (IC50, µM) | HepG2 (Liver Cancer) (IC50, µM) | Normal Cell Line (e.g., HEK293) (IC50, µM) |

| Derivative 1 | Data not available | Data not available | Data not available | Data not available |

| Derivative 2 | Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... |

Experimental Protocols

The following sections detail the standard methodologies that would be employed to characterize the biological activity of "this compound" derivatives.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of the test compounds for different adrenergic receptor subtypes.

Figure 3: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines overexpressing a specific adrenergic receptor subtype (e.g., β1, β2, α1, α2) are prepared by homogenization and differential centrifugation.

-

Assay Setup: In a 96-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [³H]-dihydroalprenolol for β-receptors) at a concentration near its Kd and a range of concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of the test compounds to act as agonists or antagonists at Gs-coupled adrenergic receptors by quantifying changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells expressing the adrenergic receptor of interest are seeded in 96-well plates and grown to confluency.

-

Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with various concentrations of the test compound (for agonist mode) or with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (for antagonist mode).

-

Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the compound concentration. For antagonists, the IC50 value is determined, from which the Kb (antagonist dissociation constant) can be calculated.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic (cell-killing) effects of the compounds on cancer cell lines.

Figure 4: MTT Cell Viability Assay Workflow.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a period of 48 to 72 hours.

-

MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

-

Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive knowledge of related phenylethanolamine and aminothiazole derivatives, these compounds are predicted to exhibit modulatory effects on the adrenergic system and may also possess anticancer properties.

Future research should focus on the synthesis of a focused library of "this compound" derivatives with diverse substitutions on the amino group and the phenyl ring. Subsequent biological evaluation using the detailed protocols outlined in this guide will be crucial to elucidate the specific activities, potencies, and selectivities of these compounds. Such studies will be instrumental in determining the therapeutic potential of this chemical class and guiding further drug development efforts.

The Pivotal Role of 2-Amino-2-(3-bromophenyl)ethanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral amino alcohol, 2-Amino-2-(3-bromophenyl)ethanol, has emerged as a significant building block in medicinal chemistry. Its structural motif, featuring a phenyl ring substituted with a bromine atom and an aminoethanol side chain, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the synthesis, properties, and applications of this compound, with a focus on its role in the development of therapeutic agents targeting the central nervous system (CNS) and the adrenergic system.

Core Properties and Synthesis

This compound is a chiral compound, existing as (R)- and (S)-enantiomers. The stereochemistry at the carbon bearing the hydroxyl and amino groups is crucial for its biological activity and its utility as a chiral auxiliary in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| CAS Number | 188586-75-6 (racemate) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

Synthetic Approaches

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a corresponding α-amino ketone or the transformation of a precursor like an azido alcohol.

1. Reduction of 2-Amino-1-(3-bromophenyl)ethanone:

A common and efficient method involves the reduction of the carbonyl group of 2-amino-1-(3-bromophenyl)ethanone. This precursor can be synthesized from 3-bromoacetophenone. The reduction of the ketone can be achieved using various reducing agents, with sodium borohydride being a common choice for its mildness and selectivity. For enantioselective synthesis, chiral reducing agents or catalytic asymmetric hydrogenation methods are employed.

2. From 2-Azido-1-(3-bromophenyl)ethanol:

An alternative route involves the synthesis of the corresponding azido alcohol, 2-azido-1-(3-bromophenyl)ethanol, which is then reduced to the desired amino alcohol. The azide group can be introduced via nucleophilic substitution of a suitable leaving group, and its subsequent reduction is typically carried out by catalytic hydrogenation or using reagents like triphenylphosphine.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-ol (Isomer of the target compound)

This protocol describes the synthesis of a constitutional isomer, which provides insight into the reduction step that could be adapted for the synthesis of the target compound.

Materials:

-

2-Azido-1-(3-bromo-phenyl)-ethanol

-

Tetrahydrofuran (THF)

-

Water

-

Triphenylphosphine

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Brine

Procedure:

-

Dissolve 2-azido-1-(3-bromo-phenyl)-ethanol (13.8 mmol) in THF (40 mL).

-

Add water (138 mmol) and triphenylphosphine (27.7 mmol) to the solution.

-

Stir the mixture at 50°C for 2 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl (2x).

-

Combine the aqueous washes and neutralize with 1N NaOH.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to yield the product as a yellow oil (85% yield)[1].

Characterization Data for 2-Amino-1-(3-bromophenyl)ethan-1-ol:

-

¹H NMR (300 MHz, CDCl₃): δ 7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H)[1].

Applications in Medicinal Chemistry

The 2-amino-2-phenylethanol scaffold is a well-established pharmacophore found in numerous drugs, particularly those acting on the adrenergic and serotonergic systems. The presence of the 3-bromo substituent in this compound offers a handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties.

Building Block for CNS-Active Agents:

The structural similarity of this compound to certain neurotransmitters makes it a valuable starting material for the synthesis of compounds targeting the central nervous system. It is used as an intermediate in the development of potential drugs for conditions such as anxiety, depression, and epilepsy[2]. The amino and hydroxyl groups provide reactive sites for the introduction of various substituents to modulate the biological activity and selectivity of the final compounds.

Precursor for Adrenergic Receptor Modulators:

The phenylethanolamine core is characteristic of many adrenergic receptor agonists and antagonists. Derivatives of this compound are being investigated for their potential as modulators of adrenergic receptors, particularly β-adrenergic receptors.

-

β-Adrenergic Agonists: These compounds are crucial in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The development of selective β2-agonists is a key area of research, and the 2-amino-2-phenylethanol scaffold is a common starting point for their synthesis.

-

β-Adrenergic Antagonists (Beta-Blockers): These are widely used to manage cardiovascular conditions like hypertension and angina. While the primary application of this compound derivatives appears to be in agonist development, the versatile nature of the scaffold allows for its potential use in synthesizing antagonists as well.

Chiral Resolution and Asymmetric Synthesis:

The synthesis and separation of the enantiomers of this compound are critical for developing stereochemically pure drugs. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases are often effective for resolving chiral amines and amino alcohols.

Quantitative Data

While specific quantitative data for the biological activity of derivatives of this compound is proprietary or not widely published, the following table provides a general overview of the type of data generated during the drug discovery process for related phenylethanolamine derivatives.

Table 2: Representative Biological Activity Data for Phenylethanolamine Derivatives

| Compound ID | Target Receptor | Assay Type | Potency (EC₅₀/IC₅₀) | Selectivity vs. Other Receptors |

| Derivative A | β₂-Adrenergic | cAMP accumulation | 1.5 nM | >500-fold vs. β₁ and β₃ |

| Derivative B | β₃-Adrenergic | Lipolysis assay | 12 nM | >200-fold vs. β₁ and β₂ |

| Derivative C | Norepinephrine Transporter | Radioligand binding | 5 nM | >100-fold vs. SERT and DAT |

This data is illustrative and based on published results for similar compound classes.

Conclusion

This compound stands as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, chiral nature, and the presence of reactive functional groups make it an attractive starting material for the development of novel therapeutic agents. The primary applications lie in the synthesis of CNS-active compounds and modulators of the adrenergic system. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the discovery of new and improved drugs. The development of efficient and scalable enantioselective synthetic routes will be crucial for unlocking the full therapeutic potential of this important chiral intermediate.

References

Potential Therapeutic Targets of 2-Amino-2-(3-bromophenyl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-2-phenylethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-Amino-2-(3-bromophenyl)ethanol, presents a unique starting point for the development of novel therapeutics due to its structural motifs, which suggest potential interactions with key biological targets. This technical guide explores the prospective therapeutic applications of derivatives of this compound, focusing on two primary areas: β2-adrenoceptor agonism for the treatment of respiratory diseases and kinase inhibition for anticancer therapies. This exploration is based on the pharmacological activities of structurally related compounds, highlighting the potential of this scaffold in drug discovery. This document provides a comprehensive overview of the synthesis, potential biological activities, and underlying signaling pathways, supplemented with detailed experimental protocols and quantitative data from analogous compounds.

Introduction

This compound is a synthetic amino alcohol that serves as a versatile intermediate in the synthesis of a variety of bioactive molecules.[1] Its structural similarity to known pharmacophores suggests its potential as a scaffold for developing drugs targeting a range of conditions, including central nervous system disorders.[1] This guide focuses on two promising therapeutic avenues for its derivatives: agonism at the β2-adrenergic receptor and inhibition of key protein kinases involved in cancer progression.

Potential Therapeutic Target: β2-Adrenergic Receptor

Derivatives of the 2-amino-2-phenylethanol framework have been extensively investigated as agonists of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) primarily located on the smooth muscle of the airways. Activation of β2-AR leads to bronchodilation, making its agonists a cornerstone in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action: β2-Adrenoceptor Signaling

Upon agonist binding, the β2-AR undergoes a conformational change, leading to the activation of the stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Quantitative Data from Analogous Compounds

| Compound ID | Structure | EC50 (nM) for β2-AR | Selectivity (β2 vs β1) | Reference |

| 2f | 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile | 0.25 | 763.6-fold | F. Meng et al., Bioorg. Med. Chem. Lett., 2015 |

| (S)-2f | (S)-isomer of 2f | - | 8.5-fold more active than (R)-isomer | F. Meng et al., Bioorg. Med. Chem. Lett., 2015 |

Experimental Protocol: In Vitro cAMP Assay

The functional activity of β2-AR agonists is typically determined by measuring the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the receptor.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to stimulation by a test compound.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

Test compounds (derivatives of this compound).

-

Reference agonist (e.g., Isoproterenol).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well or 384-well microplates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed HEK293-β2AR cells into microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement using the chosen detection method (e.g., adding HTRF reagents and incubating).

-

Data Acquisition: Read the plate using a compatible plate reader.

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Potential Therapeutic Target: Protein Kinases in Oncology

The bromophenyl moiety in this compound is a common feature in many kinase inhibitors. This suggests that derivatives of this scaffold could be developed as anticancer agents by targeting key protein kinases that are often dysregulated in cancer.

Targeted Kinases and Signaling Pathways

Several receptor tyrosine kinases (RTKs) and intracellular kinases are critical for cancer cell proliferation, survival, and angiogenesis. Potential targets for derivatives of this compound include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.

-

BRAF V600E: A mutated kinase found in a significant percentage of melanomas and other cancers.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors.

Inhibition of these kinases can block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to reduced tumor growth and progression.

Quantitative Data from Analogous Compounds

While direct anticancer data for this compound derivatives are limited, studies on 2-amino-6H-1,3,4-thiadiazin-3-ium bromides, synthesized from a related precursor, have shown significant antiproliferative and kinase inhibitory activity.

| Compound ID | Target Cell Line/Kinase | GI50 (nM) | IC50 (nM) | Reference |

| 9a | A-549 (Lung Cancer) | 43 | - | H. N. Tawfeek et al., RSC Adv., 2024 |

| HT-29 (Colon Cancer) | 43 | - | H. N. Tawfeek et al., RSC Adv., 2024 | |

| Panc-1 (Pancreatic Cancer) | 43 | - | H. N. Tawfeek et al., RSC Adv., 2024 | |

| MCF-7 (Breast Cancer) | 43 | - | H. N. Tawfeek et al., RSC Adv., 2024 | |

| EGFR | - | 78 | H. N. Tawfeek et al., RSC Adv., 2024 | |

| BRAFV600E | - | 85 | H. N. Tawfeek et al., RSC Adv., 2024 | |

| VEGFR-2 | - | 80 | H. N. Tawfeek et al., RSC Adv., 2024 | |

| 9c | A-549 (Lung Cancer) | 38 | - | H. N. Tawfeek et al., RSC Adv., 2024 |

| HT-29 (Colon Cancer) | 38 | - | H. N. Tawfeek et al., RSC Adv., 2024 | |

| Panc-1 (Pancreatic Cancer) | 38 | - | H. N. Tawfeek et al., RSC Adv., 2024 | |

| MCF-7 (Breast Cancer) | 38 | - | H. N. Tawfeek et al., RSC Adv., 2024 | |

| EGFR | - | 75 | H. N. Tawfeek et al., RSC Adv., 2024 | |

| BRAFV600E | - | 74 | H. N. Tawfeek et al., RSC Adv., 2024 | |

| VEGFR-2 | - | 76 | H. N. Tawfeek et al., RSC Adv., 2024 | |

| 9d | A-549 (Lung Cancer) | 47 | - | H. N. Tawfeek et al., RSC Adv., 2024 |

| HT-29 (Colon Cancer) | 47 | - | H. N. Tawfeek et al., RSC Adv., 2024 | |

| Panc-1 (Pancreatic Cancer) | 47 | - | H. N. Tawfeek et al., RSC Adv., 2024 | |

| MCF-7 (Breast Cancer) | 47 | - | H. N. Tawfeek et al., RSC Adv., 2024 | |

| EGFR | - | 82 | H. N. Tawfeek et al., RSC Adv., 2024 | |

| BRAFV600E | - | 88 | H. N. Tawfeek et al., RSC Adv., 2024 | |

| VEGFR-2 | - | 85 | H. N. Tawfeek et al., RSC Adv., 2024 |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

-

Human cancer cell lines (e.g., A-549, HT-29, Panc-1, MCF-7).

-

Cell culture medium and supplements.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a set period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives of this compound represent a promising and underexplored area for the discovery of novel therapeutic agents. Based on the biological activities of structurally related compounds, two key therapeutic targets have been identified: the β2-adrenergic receptor for the treatment of respiratory diseases and various protein kinases for anticancer therapy. The synthetic tractability of the this compound scaffold, combined with the potent biological activities observed in analogous structures, provides a strong rationale for the further investigation and development of its derivatives. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of these novel compounds. Future research should focus on the synthesis and pharmacological profiling of a focused library of this compound derivatives to validate these potential therapeutic applications and identify lead compounds for further development.

References

Methodological & Application

Synthesis of 2-Amino-2-(3-bromophenyl)ethanol from 3-bromobenzaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-2-(3-bromophenyl)ethanol, a valuable intermediate in medicinal chemistry and drug development, starting from 3-bromobenzaldehyde. The synthetic strategy involves a two-step process: a Strecker synthesis to form an α-aminonitrile intermediate, followed by its reduction to the target β-amino alcohol. This application note includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathway and workflow.

Introduction

This compound and its derivatives are key building blocks in the synthesis of various biologically active compounds. Its structural similarity to certain neurotransmitters makes it a compound of interest in the development of potential drugs for central nervous system disorders such as anxiety, depression, and epilepsy.[1] The presence of the bromophenyl group also makes it a useful intermediate for designing compounds with specific binding properties for receptor studies.[1] The following protocol outlines a reliable and reproducible method for the preparation of this compound from readily available starting materials.

Synthetic Pathway Overview

The synthesis proceeds in two main steps as illustrated below. The first step is a three-component Strecker reaction involving 3-bromobenzaldehyde, an ammonia source, and a cyanide source to yield the α-aminonitrile, 2-amino-2-(3-bromophenyl)acetonitrile. The subsequent step involves the reduction of the nitrile group to a primary amine, affording the final product, this compound.

Caption: Overall synthetic route from 3-bromobenzaldehyde to this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

| Step | Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |

| 1 | 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 10.0 | 1.85 | 1.0 |

| 1 | Sodium Cyanide | NaCN | 49.01 | 12.0 | 0.59 | 1.2 |

| 1 | Ammonium Chloride | NH₄Cl | 53.49 | 12.0 | 0.64 | 1.2 |

| 2 | 2-amino-2-(3-bromophenyl)acetonitrile | C₈H₇BrN₂ | 211.06 | (from Step 1) | (from Step 1) | 1.0 |

| 2 | Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 20.0 | 0.76 | 2.0 (approx.) |

Table 2: Product Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Yield (%) | Melting Point (°C) |

| 2-amino-2-(3-bromophenyl)acetonitrile | C₈H₇BrN₂ | 211.06 | Off-white to yellow solid | 75-85 | Not available |

| This compound | C₈H₁₀BrNO | 216.08 | White to off-white solid | 60-70 (from nitrile) | Not available |

Experimental Protocols

Safety Precautions: This synthesis involves highly toxic reagents such as sodium cyanide and highly reactive and flammable reagents like lithium aluminum hydride. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Step 1: Synthesis of 2-amino-2-(3-bromophenyl)acetonitrile (Strecker Synthesis)

This procedure is adapted from general methods for the Strecker synthesis of aromatic aldehydes.

Materials and Reagents:

-

3-Bromobenzaldehyde (1.85 g, 10.0 mmol)

-

Sodium Cyanide (0.59 g, 12.0 mmol)

-

Ammonium Chloride (0.64 g, 12.0 mmol)

-

Methanol (20 mL)

-

Water (10 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (0.64 g) in water (10 mL).

-

Add a solution of 3-bromobenzaldehyde (1.85 g) in methanol (20 mL) to the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (0.59 g) in a minimal amount of water, dropwise, to the stirred reaction mixture. Caution: Highly toxic HCN gas may be evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-(3-bromophenyl)acetonitrile as an off-white to yellow solid.

-

The crude product can be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the Strecker synthesis of 2-amino-2-(3-bromophenyl)acetonitrile.

Step 2: Reduction of 2-amino-2-(3-bromophenyl)acetonitrile to this compound

This procedure utilizes lithium aluminum hydride (LAH) for the reduction of the α-aminonitrile.

Materials and Reagents:

-

Crude 2-amino-2-(3-bromophenyl)acetonitrile (from Step 1, approx. 10.0 mmol)

-

Lithium Aluminum Hydride (LAH) (0.76 g, 20.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Water

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

In a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (0.76 g) in anhydrous THF (20 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 2-amino-2-(3-bromophenyl)acetonitrile in anhydrous THF (30 mL) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH solution (0.8 mL), and then water (2.4 mL) (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.

-

Filter the precipitate through a pad of Celite and wash it thoroughly with ethyl acetate.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford a white to off-white solid.

Caption: Experimental workflow for the reduction of 2-amino-2-(3-bromophenyl)acetonitrile.

Conclusion

The described two-step protocol provides an effective method for the synthesis of this compound from 3-bromobenzaldehyde. The procedures are based on well-established organic transformations and can be readily adapted for laboratory-scale synthesis. Careful handling of hazardous reagents is paramount for the safe and successful execution of this synthesis. The target compound serves as a versatile intermediate for further elaboration in drug discovery and development programs.

References

Application Notes and Protocols: Enantioselective Synthesis of 2-Amino-2-(3-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is often critical for their therapeutic efficacy. This document provides a detailed protocol for the enantioselective synthesis of 2-Amino-2-(3-bromophenyl)ethanol, a valuable intermediate for drug discovery and development. The synthetic strategy involves a three-step sequence starting from 3'-bromoacetophenone, proceeding through an α-azido ketone intermediate, and culminating in a highly enantioselective asymmetric transfer hydrogenation.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is achieved through the following three key steps:

-

α-Bromination: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone from 3'-bromoacetophenone.

-

Azidation: Conversion of the α-bromo ketone to 2-azido-1-(3-bromophenyl)ethanone.

-

Asymmetric Transfer Hydrogenation (ATH): Enantioselective reduction of the α-azido ketone to the target chiral amino alcohol using a Noyori-type catalyst.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for each key step in the synthesis.

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | 2-Bromo-1-(3-bromophenyl)ethanone | 3'-Bromoacetophenone | Bromine, Aluminum Chloride | 70-75 | N/A |

| 2 | 2-Azido-1-(3-bromophenyl)ethanone | 2-Bromo-1-(3-bromophenyl)ethanone | Sodium Azide | >95 | N/A |

| 3 | (R)- or (S)-2-Amino-2-(3-bromophenyl)ethanol | 2-Azido-1-(3-bromophenyl)ethanone | (R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN], HCOOH/NEt₃ | >90 | >98 |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

This protocol is adapted from a general procedure for the bromination of acetophenones.[1]

Materials:

-

3'-Bromoacetophenone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromine (Br₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ether

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Cracked ice

Procedure:

-

To a stirred solution of 3'-bromoacetophenone (0.1 mol) in a suitable solvent, add powdered anhydrous aluminum chloride (0.11 mol) portion-wise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture to 0°C and add bromine (0.1 mol) dropwise over 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat at 60°C for 1 hour.

-

Pour the reaction mixture slowly into a beaker containing a mixture of cracked ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ether (3 x 100 mL).

-

Combine the organic layers and wash with water, 5% aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-1-(3-bromophenyl)ethanone.

Step 2: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

This protocol is a general method for the synthesis of α-azido ketones from α-bromo ketones.

Materials:

-

2-Bromo-1-(3-bromophenyl)ethanone

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve 2-bromo-1-(3-bromophenyl)ethanone (10 mmol) in DMF (50 mL).

-

Add sodium azide (12 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into deionized water (200 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 2-azido-1-(3-bromophenyl)ethanone is often used in the next step without further purification.

Step 3: Enantioselective Synthesis of this compound

This protocol utilizes a Noyori-type asymmetric transfer hydrogenation. The choice of the catalyst enantiomer ((R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN]) will determine the stereochemistry of the final product.

Materials:

-

2-Azido-1-(3-bromophenyl)ethanone

-

(R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN] catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

In a clean, dry flask, dissolve 2-azido-1-(3-bromophenyl)ethanone (5 mmol) in anhydrous dichloromethane (25 mL).

-

Add the (R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN] catalyst (0.01 mol%).

-

Add the formic acid/triethylamine mixture (5 equivalents of formic acid) to the reaction flask.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Visualizations

Caption: Overall synthetic workflow for this compound.

References

Application Notes: (S)-2-Amino-2-(3-bromophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction

(S)-2-Amino-2-(3-bromophenyl)ethanol is a chiral amino alcohol with significant potential for application as a chiral auxiliary in asymmetric synthesis. While specific literature on this exact compound is limited, its structural similarity to other well-established 2-amino-2-phenylethanol derivatives, such as (R)-phenylglycinol, allows for the extrapolation of its utility in guiding stereoselective transformations. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity.[1] The auxiliary is subsequently removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[1]

The primary application of amino alcohol-derived chiral auxiliaries is through their conversion to oxazolidinones. These heterocyclic scaffolds, particularly those popularized by Evans, provide a rigid framework that effectively controls the facial selectivity of enolate reactions, such as alkylations and aldol condensations.[2] The substituent at the 4-position of the oxazolidinone ring, derived from the chiral amino alcohol, sterically shields one face of the enolate, forcing incoming electrophiles to approach from the less hindered side.

Principle of Asymmetric Induction